molecular formula C24H29N3O5 B2959266 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide CAS No. 954085-38-2

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide

Cat. No. B2959266
CAS RN: 954085-38-2
M. Wt: 439.512
InChI Key: CASWJGHCFNKICO-UHFFFAOYSA-N
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Description

The molecule “N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide” appears to contain a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a bicyclic system with a benzene ring fused to a 1,4-dioxin ring . It also contains a morpholino group, which is a six-membered ring containing an oxygen and a nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar at the 1,4-dioxin moiety, with the morpholino group adding some three-dimensionality . The exact structure would depend on the specific positions of these groups on the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich 1,4-dioxin ring and the morpholino group. The 1,4-dioxin ring might undergo electrophilic aromatic substitution, while the morpholino group might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the 1,4-dioxin ring might confer some degree of aromaticity, and the morpholino group might make the compound more polar .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and characterization of benzoxazine monomers containing the phenylnitrile functional group have been explored. These monomers exhibit improved thermal stability and glass transition temperatures compared to analogous polybenzoxazines without the phenylnitrile group (Qi et al., 2009).

Environmental Impact and Toxicity

  • Research on polychlorinated dibenzo-p-dioxins (PCDDs), which include compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin, has highlighted their role as environmental contaminants and their significant toxicity. These compounds are primarily byproducts in various manufacturing processes and have no known human benefits. They are potent and biologically active, affecting immune functions and potentially impacting human health (Holsapple et al., 1991).

Pharmacological and Biological Activity

  • A study on the synthesis of N-substituted sulfonamides with a benzodioxane moiety revealed their potent antibacterial activity against various Gram-negative and Gram-positive strains. This research indicates the potential of these compounds in developing new therapeutic agents (Abbasi et al., 2016).
  • The dihydrobenzo[1,4]oxathiine nucleus, related to 2,3-dihydrobenzo[b][1,4]oxathiine, has been identified as a valuable pharmacophoric heterocyclic nucleus with a range of biological activities. These activities include acting as ligands for various receptors and exhibiting antimycotic and antioxidant properties (Viglianisi & Menichetti, 2010).

Material Science and Organic Chemistry Applications

  • The metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes has been studied, demonstrating the transformation of N-coordinated molecules to their corresponding carbene tautomers (Ruiz & Perandones, 2009).
  • In another study, the synthesis of celecoxib derivatives as potential agents for various medical applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV, has been explored. These derivatives show promising pharmacological properties (Küçükgüzel et al., 2013).

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential applications, such as in medicine or materials science .

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5/c28-23(24(29)26-19-8-9-20-21(16-19)32-15-14-31-20)25-10-4-5-11-27-12-13-30-22(17-27)18-6-2-1-3-7-18/h1-3,6-9,16,22H,4-5,10-15,17H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASWJGHCFNKICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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